molecular formula C18H38ClNO2 B3026362 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride CAS No. 25515-53-1

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride

Cat. No. B3026362
CAS RN: 25515-53-1
M. Wt: 336.0 g/mol
InChI Key: FVUPVZMHCVAKHG-LMOVPXPDSA-N
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Description

The compound "2S-amino-1-hydroxy-3-octadecanone, monohydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the analysis of similar alpha-hydroxy-beta-amino acids and indole derivatives. The first paper describes the stereoselective synthesis of (2S,3R)-alpha-hydroxy-beta-amino acids (AHBAs), which are structurally related to the compound . The second paper explores the synthesis of 3-hydroxy-2-octadecylindole, which shares some structural features with the target compound, such as the presence of a hydroxy group and a long alkyl chain .

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods. In the first paper, the authors report the synthesis of (2S,3R)-AHBAs using Cu(I)-catalyzed reactions of (R)-glyceraldehyde acetonide and dibenzylamine with terminal alkynes, achieving good-to-excellent diastereoselectivity . This method could potentially be adapted for the synthesis of "2S-amino-1-hydroxy-3-octadecanone, monohydrochloride" by altering the starting materials and reaction conditions to suit the specific structure of the target compound.

Molecular Structure Analysis

The molecular structure of (2S,3R)-AHBAs synthesized in the first paper includes an alkynyl side chain, which is a feature that could influence the reactivity and physical properties of the molecules . The presence of both amino and hydroxy functional groups in these compounds is significant, as it suggests that similar functional groups in "2S-amino-1-hydroxy-3-octadecanone, monohydrochloride" would impart certain chemical characteristics, such as the ability to form hydrogen bonds and participate in stereoselective reactions.

Chemical Reactions Analysis

The chemical reactions described in the papers include Cu(I)-catalyzed coupling and palladium-catalyzed reductive N-heteroannulation . These reactions are key steps in the synthesis of complex organic molecules and could be relevant to the synthesis of "2S-amino-1-hydroxy-3-octadecanone, monohydrochloride". The unsuccessful demethylation attempt in the second paper also highlights the challenges that can arise during the synthesis of such molecules .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2S-amino-1-hydroxy-3-octadecanone, monohydrochloride" are not directly reported, the papers provide insights into the properties of structurally related compounds. The first paper mentions the photophysical properties and cell permeability of a pyrene-labeled (2S,3R)-AHBA, suggesting that the compound exhibits fluorescence and can penetrate cell membranes . These properties could be indicative of the behavior of similar compounds, including the target compound, in biological systems.

Safety And Hazards

The safety and hazards of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride are not explicitly mentioned in the available sources. It is classified as a non-combustible solid .

properties

IUPAC Name

(2S)-2-amino-1-hydroxyoctadecan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUPVZMHCVAKHG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 2
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 3
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 4
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 5
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Reactant of Route 6
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride

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